molecular formula C12H17NO2 B13530058 3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol

Cat. No.: B13530058
M. Wt: 207.27 g/mol
InChI Key: QNISZMPVDUGSCG-UHFFFAOYSA-N
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Description

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol is a compound that features a benzofuran ring, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-ol is unique due to its specific combination of functional groups and the position of these groups on the benzofuran ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(aminomethyl)-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol

InChI

InChI=1S/C12H17NO2/c13-7-10(8-14)5-9-1-2-12-11(6-9)3-4-15-12/h1-2,6,10,14H,3-5,7-8,13H2

InChI Key

QNISZMPVDUGSCG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CC(CN)CO

Origin of Product

United States

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